molecular formula C9H13NO2 B13535094 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid

3-methyl-3-(1H-pyrrol-3-yl)butanoic acid

Cat. No.: B13535094
M. Wt: 167.20 g/mol
InChI Key: LMSJDQMWKTYMPS-UHFFFAOYSA-N
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Description

3-methyl-3-(1H-pyrrol-3-yl)butanoic acid (CAS 1368551-89-6) is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol . It belongs to the class of pyrrole derivatives, which are five-membered nitrogen-containing heterocycles of significant interest in medicinal and organic chemistry . The pyrrole ring is a privileged structure found in numerous natural products and pharmaceuticals, known for its aromaticity and ability to interact with various biological receptors and enzymes . Nitrogen heterocycles like pyrrole are fundamental structural elements in the development of new antibacterial agents, as they can modulate properties such as lipophilicity, solubility, and potency . This specific acid incorporates a carboxylic acid functional group, making it a versatile β-amino acid derivative suitable for further chemical synthesis. Researchers utilize such compounds as key intermediates or building blocks in the design and synthesis of novel molecules, particularly in the search for new antimicrobials to address the growing problem of antibacterial resistance . The presence of both the pyrrole ring and the carboxylic acid group allows for the creation of more complex structures, such as hydrazides, amides, and compounds fused with quinoxaline or phenoxazine moieties, which have been shown to exhibit significant biological activity . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-methyl-3-(1H-pyrrol-3-yl)butanoic acid

InChI

InChI=1S/C9H13NO2/c1-9(2,5-8(11)12)7-3-4-10-6-7/h3-4,6,10H,5H2,1-2H3,(H,11,12)

InChI Key

LMSJDQMWKTYMPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=CNC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Methyl 3 1h Pyrrol 3 Yl Butanoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com For 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid, the primary disconnection points are the C-C bonds adjacent to the quaternary carbon and the C-N bond of the pyrrole (B145914) ring.

One logical disconnection is at the C3-C4 bond of the butanoic acid chain. This leads to a synthon of a 3-methyl-3-(1H-pyrrol-3-yl)propyl cation and a carboxylate anion equivalent. A more strategic disconnection is at the bond between the pyrrole ring and the quaternary carbon. This approach simplifies the synthesis into two main fragments: a suitably functionalized pyrrole and a butanoic acid derivative. This leads to key synthons such as a 3-pyrrolyl nucleophile and a tertiary carbocation bearing the butanoic acid moiety, or a 3-pyrrolyl electrophile and a corresponding carbanionic butanoic acid derivative.

Another key disconnection involves the butanoic acid side chain itself, which can be retrosynthetically derived from a nitrile or an ester precursor, offering flexibility in the synthetic design. The pyrrole ring can be envisioned as being formed in a late-stage cyclization reaction or introduced as a pre-formed unit.

Disconnection Synthons Potential Starting Materials
Pyrrole C-C Quaternary3-Pyrrolyl anion, Tertiary carbocation with butanoic acid3-lithiopyrrole, 3-halo-3-methylbutanoic acid derivative
Butanoic Acid Cα-CβEnolate of a protected carboxylic acid, Pyrrole-containing electrophileLithium enolate of a protected propanoic acid, 3-(1-chloro-1-methylethyl)-1H-pyrrole
C-N bond of PyrroleDienyl azide (B81097) and a suitable precursorPrecursors amenable to metal-catalyzed cyclization organic-chemistry.org

Multi-step Synthetic Approaches

Based on the retrosynthetic analysis, several multi-step synthetic pathways can be devised. These routes typically involve the sequential construction of the main structural components of the target molecule.

Formation of the Butanoic Acid Backbone

The construction of the 3-methylbutanoic acid backbone can be achieved through various established organic reactions. One common approach is the malonic ester synthesis, where diethyl malonate is alkylated with a suitable electrophile containing the 3-methyl-3-(1H-pyrrol-3-yl) moiety. Subsequent hydrolysis and decarboxylation would yield the desired butanoic acid.

Alternatively, a Reformatsky reaction using an α-halo ester and a ketone precursor to the pyrrole-containing fragment could be employed. Another viable method involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ester, such as methyl methacrylate, followed by further functional group manipulations.

Introduction and Functionalization of the Pyrrole Moiety

The pyrrole ring can be introduced either as a pre-formed heterocycle or constructed during the synthesis. If a pre-formed pyrrole is used, a Friedel-Crafts type acylation or alkylation at the C3 position can be a key step. For instance, reacting pyrrole with a suitable acylating agent derived from a 3-methylbutanoic acid derivative in the presence of a Lewis acid could install the side chain.

Alternatively, the pyrrole ring itself can be synthesized using classic methods like the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is condensed with an amine. In the context of this compound, the 1,4-dicarbonyl precursor would need to be appropriately substituted. Modern methods for pyrrole synthesis, such as those involving multicomponent reactions, can also be considered for a more convergent approach. mdpi.comnih.gov

Stereoselective Synthesis and Chiral Induction Strategies

The target molecule is achiral as the quaternary carbon is not a stereocenter. However, if chiral derivatives were to be synthesized, stereoselective methods would be necessary. Chiral induction strategies could involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. For example, an asymmetric Michael addition to an α,β-unsaturated ester could establish a chiral center early in the synthesis. The use of chiral catalysts, such as those based on transition metals with chiral ligands, could also enable the enantioselective formation of key C-C bonds.

Novel Synthetic Routes and Catalytic Systems

Modern synthetic chemistry offers a range of novel methods and catalytic systems that could be applied to the synthesis of this compound, potentially offering higher efficiency and milder reaction conditions.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. mdpi.com For instance, a Suzuki or Stille coupling could be employed to connect a 3-borylated or 3-stannylated pyrrole derivative with a suitable halo-substituted 3-methylbutanoic acid precursor. Palladium-catalyzed reactions are particularly well-suited for such transformations. mdpi.com

Furthermore, recent advancements in C-H activation could provide a more direct route. A metal-catalyzed direct C-H functionalization of the pyrrole ring at the C3 position with a suitable coupling partner derived from 3-methylbutanoic acid would be a highly atom-economical approach. Catalytic systems based on metals like rhodium, ruthenium, or iridium could be explored for this purpose. organic-chemistry.orgnih.gov The synthesis of γ-amino butyric acid esters through nickel-catalyzed C(sp3)–H allylation highlights the potential of modern catalytic methods in constructing complex carboxylic acid derivatives. rsc.org

Catalytic System Reaction Type Potential Application
Palladium(0) with phosphine (B1218219) ligandsSuzuki CouplingCoupling of 3-borylpyrrole with a halo-butanoic acid derivative
Palladium(0) with phosphine ligandsStille CouplingCoupling of 3-stannylpyrrole with a halo-butanoic acid derivative
Rhodium(III) complexesC-H Activation/FunctionalizationDirect coupling of pyrrole with a functionalized butanoic acid precursor
Zinc Iodide (ZnI2)Cyclization of dienyl azidesFormation of the pyrrole ring from an acyclic precursor organic-chemistry.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. semanticscholar.org For the synthesis of this compound, several green alternatives could be considered for the proposed synthetic steps.

Alternative Catalysts for Friedel-Crafts Acylation: Traditional Friedel-Crafts acylation often employs stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste. Greener alternatives include the use of catalytic amounts of metal triflates or solid acid catalysts like zeolites. researchgate.net Zinc oxide (ZnO) has also been reported as a reusable and eco-friendly catalyst for Friedel-Crafts acylation under solvent-free conditions. researchgate.net

Solvent Selection: The use of hazardous and volatile organic solvents such as dichloromethane (B109758) and benzene (B151609) in the proposed synthesis could be replaced with greener alternatives. For instance, some Friedel-Crafts reactions can be performed in ionic liquids or even water. nih.gov The Paal-Knorr synthesis of pyrroles, a related reaction, has been successfully carried out in water or under solvent-free conditions. semanticscholar.org

Energy Efficiency: Employing microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. semanticscholar.org These techniques have been applied to various steps in pyrrole synthesis.

Atom Economy: Multi-component reactions, where three or more reactants combine in a single step to form the product, offer high atom economy. While a direct multi-component synthesis for the target molecule is not apparent, exploring novel catalytic systems that could enable such a transformation is a key area of green chemistry research. A solvent-free, three-component synthesis of substituted 1H-pyrrol-3-ol type compounds has been reported, showcasing the potential of such approaches in pyrrole chemistry. mdpi.com

Below is a table summarizing potential green chemistry modifications to the proposed synthesis.

Synthetic StepConventional MethodGreen AlternativeGreen Chemistry Principle(s)
Friedel-Crafts AcylationStoichiometric AlCl₃ in CH₂Cl₂Catalytic ZnO (solvent-free) or metal triflates in ionic liquidsUse of Catalysis, Safer Solvents, Waste Prevention
Side Chain ElongationUse of benzene as solventUse of a greener solvent like 2-MeTHF or performing the reaction under solvent-free conditions if possibleSafer Solvents
Overall ProcessMulti-step synthesis with purification at each stepDevelopment of a continuous flow process to minimize waste and improve efficiencyProcess Intensification, Waste Prevention

Reaction Mechanism Elucidation in Key Synthetic Steps

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting outcomes. The key steps in the proposed synthesis of this compound involve well-studied organic reactions.

Mechanism of Friedel-Crafts Acylation:

The Friedel-Crafts acylation of N-tosylpyrrole proceeds via an electrophilic aromatic substitution mechanism.

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acetyl chloride, making the carbonyl carbon more electrophilic. This complex can then dissociate to form a highly reactive acylium ion (CH₃CO⁺).

Electrophilic Attack: The electron-rich pyrrole ring, specifically the C-3 position due to the directing effect of the N-tosyl group, acts as a nucleophile and attacks the acylium ion. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes the proton from the C-3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-acetyl-1-(p-toluenesulfonyl)-1H-pyrrole product. The Lewis acid catalyst is regenerated in this step.

The regioselectivity for C-3 acylation in N-sulfonylated pyrroles is attributed to a combination of steric hindrance at the C-2 position by the bulky sulfonyl group and the electronic effect of the protecting group. nih.gov

Mechanism of the Reformatsky Reaction:

The Reformatsky reaction is a key step for constructing the quaternary carbon center. organic-chemistry.orgadichemistry.comthermofisher.comwikipedia.orgnrochemistry.com

Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of ethyl α-bromoisobutyrate. This forms an organozinc reagent, often referred to as a Reformatsky enolate. These zinc enolates are less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester functionality. wikipedia.org

Nucleophilic Addition: The carbonyl oxygen of the 3-acetylpyrrole (B85711) intermediate coordinates to the zinc atom of the Reformatsky enolate. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon of the ketone. This addition proceeds through a six-membered chair-like transition state. nrochemistry.com

Hydrolysis: The resulting zinc alkoxide is then hydrolyzed upon acidic workup to yield the β-hydroxy ester.

Mechanism of the Grignard Reaction (Alternative Step):

As an alternative to the Reformatsky reaction, a Grignard reaction could be employed. organic-chemistry.orgbyjus.comwikipedia.orgchemistrysteps.comchemguide.co.uk

Nucleophilic Attack: The Grignard reagent (e.g., methylmagnesium bromide) acts as a strong nucleophile. The partially negative carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the 3-acetylpyrrole. This leads to the formation of a tetrahedral magnesium alkoxide intermediate.

Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield the tertiary alcohol.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid, a combination of ¹H NMR, ¹³C NMR, and various 2D NMR techniques would be essential for a complete structural elucidation.

¹H NMR spectroscopy provides information about the number of different types of protons and their chemical environments within a molecule. Based on the structure of this compound, the following proton signals are anticipated:

Pyrrole (B145914) Protons: The pyrrole ring has three protons. The proton at the C2 position is expected to be a triplet, coupled to the NH and C4 protons. The proton at C4 would likely appear as a multiplet due to coupling with the C5 proton and the NH proton. The proton at C5 is expected to be a triplet, coupled to the C4 proton and the NH proton. The chemical shifts for these protons are generally found in the aromatic region, typically between 6.0 and 7.0 ppm.

Butanoic Acid Protons: The methylene (B1212753) protons (-CH₂-) of the butanoic acid chain would likely appear as a singlet, as they are adjacent to a quaternary carbon and thus have no neighboring protons to couple with. This signal is expected in the range of 2.5-3.0 ppm. The two methyl groups (-CH₃) attached to the quaternary carbon are equivalent and would therefore produce a single, sharp singlet further upfield, likely in the 1.2-1.6 ppm range.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is typically a broad singlet and appears significantly downfield, usually between 10.0 and 13.0 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

Pyrrole NH Proton: The proton attached to the nitrogen of the pyrrole ring (N-H) also gives rise to a broad singlet, with a chemical shift that can vary widely (typically 8.0-9.0 ppm) depending on the solvent and hydrogen bonding.

Predicted ¹H NMR Data Table

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrrole H26.5 - 6.8t
Pyrrole H46.0 - 6.3m
Pyrrole H56.8 - 7.1t
-CH₂- (Butanoic Acid)2.5 - 2.8s
2 x -CH₃1.3 - 1.6s
-COOH10.0 - 12.0br s
N-H8.0 - 9.0br s

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, nine distinct carbon signals are expected:

Pyrrole Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbons adjacent to the nitrogen (C2 and C5) typically resonate at a different field than the other two carbons (C3 and C4). C3, being attached to the bulky substituent, will have a unique chemical shift.

Butanoic Acid Carbons: The carbonyl carbon (-COOH) will be the most downfield signal, typically in the range of 170-180 ppm. The quaternary carbon will appear in the aliphatic region, as will the methylene carbon (-CH₂-) and the two equivalent methyl carbons (-CH₃).

Predicted ¹³C NMR Data Table

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyrrole C2118 - 122
Pyrrole C3125 - 130
Pyrrole C4105 - 110
Pyrrole C5115 - 120
Quaternary C40 - 45
-CH₂- (Butanoic Acid)45 - 50
2 x -CH₃25 - 30
-COOH175 - 180

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the butanoic acid moiety to the C3 position of the pyrrole ring by observing correlations between the methyl and methylene protons of the side chain and the carbons of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which can help to confirm the three-dimensional structure of the molecule.

¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atom in the pyrrole ring. The chemical shift of the pyrrole nitrogen is sensitive to substitution on the ring. For a 3-substituted pyrrole, the ¹⁵N chemical shift would be expected in a characteristic range that could be compared to known pyrrole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, which is C₉H₁₃NO₂. The exact mass can be compared to the theoretical mass to confirm the composition of the molecule with a high degree of accuracy.

Predicted HRMS Data

IonTheoretical Exact Mass (m/z)
[M+H]⁺168.0968
[M+Na]⁺190.0787
[M-H]⁻166.0822

Note: These are calculated theoretical values for the specified ionic species.

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the bond between the quaternary carbon and the pyrrole ring, and fragmentation of the pyrrole ring itself.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon ionization, typically through electrospray ionization (ESI) in either positive or negative mode, the molecular ion ([M+H]⁺ or [M-H]⁻) is selected in the first mass analyzer. In the collision cell, this precursor ion is subjected to collision-induced dissociation (CID), leading to characteristic fragment ions that are then analyzed in the second mass analyzer.

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to be initiated by the loss of small, stable neutral molecules such as water (H₂O) and carbon dioxide (CO₂), which are common fragmentation pathways for carboxylic acids. cam.ac.uk The presence of the pyrrole ring and the quaternary carbon also introduces specific fragmentation routes.

A key fragmentation would likely involve the cleavage of the bond between the quaternary carbon and the pyrrole ring, or the cleavage of the butanoic acid side chain. The stability of the resulting carbocations or radical cations will govern the predominant fragmentation pathways.

Below is a table of predicted significant fragment ions and their proposed structures for this compound.

m/z (Predicted)Proposed Fragment StructureFragmentation Pathway
168.10192[C₉H₁₄NO₂]⁺Protonated molecular ion [M+H]⁺
150.09190[C₉H₁₂NO]⁺Loss of H₂O from [M+H]⁺
122.09642[C₈H₁₂N]⁺Loss of COOH from [M+H]⁺
108.08077[C₇H₁₀N]⁺Loss of C₂H₄O₂ from [M+H]⁺
82.06510[C₅H₈N]⁺Pyrrole ring with attached methyl and ethyl groups

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the carboxylic acid group, the pyrrole ring, and the aliphatic chain.

The most prominent feature in the IR spectrum of a carboxylic acid is the broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹, often overlapping with the C-H stretching bands. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band around 1700 cm⁻¹.

The pyrrole ring will also give rise to several characteristic bands. The N-H stretching vibration of the pyrrole ring is expected to appear as a sharp to moderately broad band around 3400 cm⁻¹. researchgate.net C-H stretching vibrations of the aromatic pyrrole ring are anticipated just above 3000 cm⁻¹. Ring stretching vibrations (C=C and C-N) typically occur in the 1600-1400 cm⁻¹ region. researchgate.net

The aliphatic part of the molecule, including the methyl and methylene groups, will show C-H stretching vibrations in the 2970-2850 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

The following table summarizes the predicted characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeFunctional Group
~3400N-H StretchPyrrole
3300-2500 (broad)O-H StretchCarboxylic Acid
~3100C-H Stretch (aromatic)Pyrrole
2970-2850C-H Stretch (aliphatic)Methyl/Methylene
~1700 (strong)C=O StretchCarboxylic Acid
1600-1450C=C and C-N Ring StretchPyrrole
~1465 and ~1375C-H BendMethyl/Methylene
~1250C-O StretchCarboxylic Acid
~910O-H Bend (out-of-plane)Carboxylic Acid

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, obtaining a single crystal of suitable quality would allow for its complete solid-state structural elucidation.

To date, there is no publicly available crystal structure for this compound. However, if a crystallographic study were to be performed, it would involve diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions could be determined.

A hypothetical crystallographic analysis would be expected to reveal key structural features, including the planarity of the pyrrole ring and the tetrahedral geometry around the quaternary carbon atom. Furthermore, it would elucidate the intermolecular hydrogen bonding network formed by the carboxylic acid groups and the N-H group of the pyrrole ring, which would govern the crystal packing.

The table below presents the type of crystallographic data that would be obtained from such an analysis, with hypothetical values for illustrative purposes.

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Density (calculated) (g/cm³)1.075

Comparative Spectroscopic Analysis of Isomers and Analogues

A comparative analysis of the spectroscopic data of this compound with its isomers and analogues is crucial for its definitive identification, especially in the absence of a reference standard. Key differences in mass spectral fragmentation patterns and IR absorption bands can be used to distinguish between these closely related structures.

One important isomer is 3-methyl-3-(1H-pyrrol-1-yl)butanoic acid, where the butanoic acid moiety is attached to the nitrogen atom of the pyrrole ring instead of a carbon atom. This difference in connectivity would lead to distinct spectroscopic features.

In the MS/MS spectrum of the 1-yl isomer, the fragmentation would likely involve the facile cleavage of the N-C bond, leading to a prominent ion corresponding to the protonated pyrrole or the butanoic acid fragment. Predicted MS data for this isomer shows a [M+H]⁺ ion at m/z 168.10192 and a significant fragment from the loss of water at m/z 150.09190. uni.lu

The IR spectrum of the 1-yl isomer would be notably different in the N-H stretching region. Since the nitrogen is substituted, the characteristic N-H stretching band around 3400 cm⁻¹ would be absent. chemicalbook.com This provides a clear diagnostic feature to distinguish it from the 3-yl isomer.

Comparing the target compound to simpler analogues like 3-methylbutanoic acid would highlight the contributions of the pyrrole ring to the spectra. For instance, the IR spectrum of 3-methylbutanoic acid would lack the N-H and aromatic C-H stretching bands associated with the pyrrole ring. nist.gov

The following table provides a comparative summary of the key predicted spectroscopic features of this compound and its isomer and a simpler analogue.

CompoundKey MS/MS Fragment (Predicted)Key IR Bands (cm⁻¹) (Predicted)
This compoundLoss of H₂O, COOH; Pyrrole ring fragments~3400 (N-H), 3300-2500 (O-H), ~1700 (C=O)
3-methyl-3-(1H-pyrrol-1-yl)butanoic acidLoss of H₂O; Cleavage at N-C bondNo N-H band, 3300-2500 (O-H), ~1700 (C=O)
3-methylbutanoic acidLoss of alkyl fragmentsNo N-H or pyrrole bands, 3300-2500 (O-H), ~1700 (C=O)

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available computational and theoretical chemistry studies specifically focused on the compound This compound .

While research exists on the computational analysis of other butanoic acid derivatives and various pyrrole-containing compounds, the specific data required to generate a detailed and scientifically accurate article according to the provided outline for this compound is not present in the available literature. researchgate.netbiointerfaceresearch.commdpi.com Methodologies such as Density Functional Theory (DFT) for geometry optimization, HOMO-LUMO analysis, vibrational frequency calculations, and NMR chemical shift predictions are standard approaches for characterizing molecules. researchgate.netbiointerfaceresearch.commdpi.comnih.gov Similarly, molecular dynamics simulations are used to understand conformational landscapes and solvent effects. However, the application of these methods to this compound, and the resulting data (e.g., optimized coordinates, molecular orbital energies, calculated vibrational frequencies, predicted chemical shifts, and reactivity descriptors), have not been published.

Creating an article with detailed research findings and data tables as requested would necessitate fabricating data, which would be scientifically inaccurate. Therefore, it is not possible to fulfill this request while adhering to the principles of accuracy and reliance on verifiable sources.

Computational and Theoretical Chemistry of 3 Methyl 3 1h Pyrrol 3 Yl Butanoic Acid

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and the interactions between different parts of the molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density, which are crucial for understanding molecular stability and reactivity.

Key intramolecular interactions expected in this molecule include:

Pyrrole (B145914) Ring Interactions: The π-electrons of the pyrrole ring are delocalized, and NBO analysis can quantify the interactions between the π(C=C) and π*(C=C) orbitals within the ring, as well as interactions involving the nitrogen lone pair (LP(N)).

Interactions with Substituents: Electron delocalization occurs between the pyrrole ring and the butanoic acid moiety. A significant interaction would be the donation of electron density from the π orbitals of the pyrrole ring to the anti-bonding orbitals of the C-C bond connecting the ring to the butanoic acid chain.

Carboxylic Acid Group: Within the carboxylic acid group, strong hyperconjugative interactions exist, such as the donation from the lone pair of the hydroxyl oxygen to the anti-bonding orbital of the carbonyl group (LP(O) -> π*(C=O)).

Methyl Group Hyperconjugation: The C-H bonds of the methyl groups can act as donors to adjacent anti-bonding C-C orbitals, contributing to the stability of the quaternary carbon.

A representative NBO analysis would quantify the stabilization energy (E(2)) associated with these donor-acceptor interactions. Higher E(2) values indicate stronger interactions.

Interactive Table: Representative Intramolecular NBO Interactions and Stabilization Energies (E(2)) Note: These values are illustrative and based on typical findings for similar functional groups in related molecules, as direct data for 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid is not available.

Intermolecular Interactions: The structure of this compound allows for significant intermolecular interactions, primarily through hydrogen bonding. These interactions are fundamental to its physical properties, such as melting point and solubility.

Carboxylic Acid Dimers: Carboxylic acids are well-known to form strong hydrogen-bonded dimers in the solid state and in non-polar solvents. researchgate.netresearchgate.net This involves the hydroxyl hydrogen of one molecule forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a stable cyclic arrangement. researchgate.netresearchgate.net

Pyrrole N-H Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, interacting with the carbonyl oxygen or hydroxyl oxygen of an adjacent molecule.

N-H...π Interactions: In some orientations, the N-H group can also act as a donor to the π-electron cloud of a neighboring pyrrole ring.

NBO analysis can characterize these hydrogen bonds by identifying the donor lone pair orbital (e.g., LP(O) of the carbonyl) and the acceptor anti-bonding orbital (e.g., σ*(O-H) of the hydroxyl group) and calculating the corresponding stabilization energy.

Structure-Property Relationship Modeling through Computational Approaches

Structure-property relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, uses computational methods to correlate the chemical structure of a molecule with its physical properties or biological activity. nih.govmdpi.comnih.gov These models are built by calculating a set of molecular descriptors and using statistical methods to find a mathematical relationship with the property of interest.

For this compound, a QSAR or QSPR model would involve the calculation of various descriptors that encode its structural, electronic, and physicochemical features. These descriptors can then be used to predict properties like anti-inflammatory activity, solubility, or lipophilicity. nih.govacs.org

Commonly used molecular descriptors relevant to this molecule include:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. mdpi.com The HOMO-LUMO gap, for instance, is related to chemical reactivity and stability.

Steric Descriptors: These relate to the size and shape of the molecule. Molar volume, surface area, and specific shape indices are examples. The steric arrangement of the bulky 3-methyl-3-butanoic acid group attached to the pyrrole ring would be a key factor. acs.org

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. mdpi.com It is crucial for predicting how a molecule will behave in a biological system, such as its ability to cross cell membranes.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

By developing a QSAR model for a series of related pyrrole derivatives, one could predict the activity of this compound and suggest structural modifications to enhance its desired properties. nih.govnih.gov

Interactive Table: Key Molecular Descriptors for Structure-Property Modeling Note: The values presented are estimations based on the general structural features of the molecule and are for illustrative purposes.

Chemical Reactivity, Derivatization, and Transformation of 3 Methyl 3 1h Pyrrol 3 Yl Butanoic Acid

Reactions Involving the Pyrrole (B145914) Heterocycle

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The presence of the bulky 3-methyl-3-butanoic acid substituent at the 3-position influences the regioselectivity of these reactions.

Pyrrole undergoes electrophilic aromatic substitution more readily than benzene (B151609). onlineorganicchemistrytutor.com Generally, substitution occurs preferentially at the C2 (α) position due to the formation of a more stable carbocation intermediate with three resonance structures. vedantu.comslideshare.net For 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid, the C3 and C4 positions are already substituted, leaving the C2 and C5 positions as the most likely sites for electrophilic attack.

Given that the C3 position is occupied, electrophilic substitution is expected to primarily occur at the C5 position, which is sterically less hindered and electronically favored. Substitution at the C2 position is also possible, though potentially subject to steric hindrance from the adjacent bulky substituent. Common electrophilic substitution reactions for pyrroles include halogenation, nitration, and Friedel-Crafts acylation. slideshare.net

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent Predicted Major Product
Bromination N-Bromosuccinimide (NBS) 3-(2-bromo-1H-pyrrol-3-yl)-3-methylbutanoic acid or 3-(5-bromo-1H-pyrrol-3-yl)-3-methylbutanoic acid
Nitration HNO₃/Acetic Anhydride (B1165640) 3-methyl-3-(5-nitro-1H-pyrrol-3-yl)butanoic acid

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and an acidic proton. The N-H proton can be removed by a suitable base to form a pyrrolide anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-functionalized derivatives. This process allows for the introduction of alkyl, acyl, or silyl (B83357) groups onto the nitrogen atom. For instance, bulky protecting groups like triisopropylsilyl (TIPS) can be introduced at the nitrogen to sterically direct subsequent electrophilic substitution to the C3 or C4 positions. quimicaorganica.org

Table 2: Examples of N-Functionalization Reactions

Reaction Reagent Product
N-Alkylation Methyl Iodide (CH₃I) in the presence of a base (e.g., NaH) 3-methyl-3-(1-methyl-1H-pyrrol-3-yl)butanoic acid
N-Acylation Acetyl Chloride (CH₃COCl) 3-(1-acetyl-1H-pyrrol-3-yl)-3-methylbutanoic acid

Reactions of the Butanoic Acid Moiety

The butanoic acid portion of the molecule contains a carboxylic acid functional group, which is a versatile handle for a wide range of chemical transformations.

The carboxylic acid group can be readily converted into esters and amides, which are common derivatives.

Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.capearson.com This is a reversible reaction, and thus, an excess of the alcohol is often used to drive the equilibrium towards the product. quizlet.com For example, reacting this compound with methanol (B129727) in the presence of sulfuric acid would yield the corresponding methyl ester. youtube.com

Amidation: Amides are typically synthesized by first activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling reagents, followed by reaction with an amine. A new synthesis of 3-[(4-amido)pyrrol-2-yl]-2-indolinones has been developed where the amide side chain was installed prior to pyrrole formation, precluding the need for coupling reagents. nih.gov

Table 3: Esterification and Amidation Products

Reaction Reagent(s) Product
Esterification Methanol (CH₃OH), H₂SO₄ Methyl 3-methyl-3-(1H-pyrrol-3-yl)butanoate

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction of this compound would yield 4-methyl-4-(1H-pyrrol-3-yl)pentan-1-ol.

Oxidation: The butanoic acid side chain is generally robust towards oxidation. However, under forcing conditions, degradation of the molecule could occur. The pyrrole ring itself is susceptible to oxidation, which can lead to ring-opening or polymerization, depending on the oxidant and reaction conditions. Specific oxidation pathways for the entire molecule have not been extensively documented.

Table 4: Predicted Reduction Product

Reaction Reagent Predicted Product

Synthesis of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound can be approached through systematic modifications of its core structure. These modifications can target the pyrrole ring, the butanoic acid side chain, or involve the formation of new fused heterocyclic systems. Such derivatization is crucial for exploring the structure-activity relationships of this compound class in various applications, including medicinal chemistry and materials science.

Modification of the Pyrrole Substituent

The pyrrole ring of this compound offers several positions for substitution, allowing for the introduction of a wide range of functional groups. The reactivity of the pyrrole ring is highest at the C2 and C5 positions due to the electron-donating effect of the nitrogen atom.

Electrophilic Substitution Reactions:

Standard electrophilic substitution reactions can be employed to introduce substituents onto the pyrrole ring. Due to the electron-rich nature of the pyrrole, these reactions often proceed under mild conditions. pharmaguideline.comwikipedia.org

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a mild base. These halogenated derivatives serve as versatile intermediates for further functionalization, such as cross-coupling reactions.

Nitration: Nitration can be performed using mild nitrating agents like nitric acid in acetic anhydride to avoid polymerization of the pyrrole ring, yielding nitro-substituted derivatives. uop.edu.pk

Sulfonation: The introduction of a sulfonic acid group can be accomplished using a sulfur trioxide-pyridine complex. uop.edu.pk

Acylation: Friedel-Crafts acylation with acid chlorides or anhydrides can introduce acyl groups onto the pyrrole ring, typically at the C2 or C5 position. pharmaguideline.com

N-Substitution:

The nitrogen atom of the pyrrole ring can be substituted to generate N-alkyl, N-aryl, or N-acyl derivatives. Deprotonation of the N-H bond with a suitable base, followed by reaction with an electrophile, is a common strategy. wikipedia.org

Derivative Type Potential Reagents Potential Product Structure
N-AlkylationNaH, then Alkyl Halide (e.g., CH3I)3-methyl-3-(1-methyl-1H-pyrrol-3-yl)butanoic acid
N-ArylationCuI, K2CO3, Aryl Halide3-methyl-3-(1-phenyl-1H-pyrrol-3-yl)butanoic acid
N-AcylationAcetic Anhydride, Pyridine3-(1-acetyl-1H-pyrrol-3-yl)-3-methylbutanoic acid

Variation of the Butanoic Acid Side Chain

The butanoic acid side chain provides a handle for various chemical transformations, leading to a diverse array of analogues.

Modifications of the Carboxylic Acid Group:

The carboxylic acid moiety can be converted into other functional groups through standard organic transformations. quora.com

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents can yield a library of esters. These esters can modulate the lipophilicity and pharmacokinetic properties of the parent compound.

Amide Formation: Coupling of the carboxylic acid with a wide range of primary and secondary amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can produce a diverse set of amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Homologation: The Arndt-Eistert reaction can be employed to extend the carbon chain of the butanoic acid by one methylene (B1212753) unit, yielding the corresponding pentanoic acid derivative.

Derivative Type Potential Reagents Potential Product Structure
EsterificationEthanol, H2SO4Ethyl 3-methyl-3-(1H-pyrrol-3-yl)butanoate
Amide FormationBenzylamine, EDCN-benzyl-3-methyl-3-(1H-pyrrol-3-yl)butanamide
ReductionLiAlH4, THF4-methyl-4-(1H-pyrrol-3-yl)pentan-1-ol
Chain ExtensionSOCl2, CH2N2, Ag2O4-methyl-4-(1H-pyrrol-3-yl)pentanoic acid

Heterocyclic Fused Derivatives

The bifunctional nature of this compound, possessing both a pyrrole ring and a carboxylic acid, allows for the synthesis of novel fused heterocyclic systems. These reactions often involve intramolecular cyclization.

A potential synthetic route could involve the intramolecular Friedel-Crafts acylation of the pyrrole ring. Treatment of the butanoic acid with a strong acid or a dehydrating agent could promote cyclization to form a pyrrolo-fused ketone. For instance, reaction with polyphosphoric acid (PPA) or Eaton's reagent could lead to the formation of a six-membered ring fused to the pyrrole, resulting in a dihydropyrrolo[1,2-a]quinolinone or a related heterocyclic core.

Another approach could involve the synthesis of pyrrolo[1,2-a]pyrazines. This could be achieved by first converting the carboxylic acid to an aminoethyl group and then performing a cyclization reaction. researchgate.net

Fused System Potential Synthetic Strategy Potential Product Structure
Pyrrolo-fused ketoneIntramolecular Friedel-Crafts acylationA dihydropyrrolo[1,2-a]quinolinone derivative
Pyrrolo[1,2-a]pyrazineConversion of carboxylic acid to an aminoethyl group followed by cyclizationA substituted pyrrolo[1,2-a]pyrazine

Preclinical Investigations of Molecular Mechanisms and Biological Activities

Molecular Docking and Computational Ligand-Protein Interaction Studies

Computational methods are instrumental in modern drug discovery, providing insights into how a compound might interact with biological targets at a molecular level. These studies can predict the feasibility and strength of a ligand-protein complex, guiding further experimental validation.

Prediction of Binding Modes and Affinities

Currently, there are no publicly available molecular docking studies that have investigated the binding modes and affinities of 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid with any specific protein targets. Such studies would typically involve the use of computational software to place the compound into the binding site of a protein and calculate a binding energy, often expressed in kcal/mol, to estimate the strength of the interaction.

Identification of Key Interacting Residues

Without molecular docking data, the key amino acid residues that may interact with this compound remain unidentified. The identification of these residues is crucial for understanding the molecular basis of a compound's activity and for designing more potent and selective analogues. Interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions are typically detailed in such analyses.

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of compounds that are structurally related to a lead compound to understand how specific chemical modifications influence biological activity. This systematic approach is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a potential drug candidate.

At present, there are no published SAR studies focusing on bioactive analogues of this compound. The necessary data, which would typically be presented in a tabular format comparing the chemical modifications of analogues with their corresponding biological activities (e.g., IC50 or EC50 values), is not available in the scientific literature.

Elucidation of Preclinical Mechanistic Pathways

Understanding the mechanism of action of a compound involves identifying the specific biochemical pathways and signaling cascades it modulates to exert its biological effects. This can involve a variety of in vitro and in vivo experiments, such as cell-based assays, animal models, and genomic or proteomic analyses.

As of this review, there is no published research elucidating the preclinical mechanistic pathways affected by this compound. Consequently, its effects on cellular signaling, enzyme activity, gene expression, or any other biological pathway are currently unknown.

Advanced Analytical Method Development for 3 Methyl 3 1h Pyrrol 3 Yl Butanoic Acid and Its Derivatives

Chromatographic Methods

Chromatography remains a cornerstone of analytical chemistry, offering powerful separation capabilities for complex mixtures. For a molecule like 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid, which possesses both a carboxylic acid function and a pyrrole (B145914) ring, various chromatographic techniques can be tailored for purity assessment, impurity profiling, and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying non-volatile compounds like this compound. While a specific, validated HPLC method for this exact compound is not publicly available, methods developed for structurally similar pyrrole-containing carboxylic acids provide a strong basis for method development.

A typical approach would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is often the stationary phase of choice for such analyses. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like a phosphate (B84403) or formate (B1220265) buffer, to control the pH and ensure the ionization state of the carboxylic acid group is consistent, leading to reproducible retention times.

For instance, a simple, rapid, and selective stability-indicating RP-HPLC method was developed for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. This method utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH=3) in a 50:50 v/v ratio, with UV detection at 225 nm. Such a method could be adapted for this compound, with optimization of the mobile phase composition and pH to achieve optimal separation from any potential impurities.

Table 1: Illustrative HPLC Conditions for a Related Pyrrole Derivative

ParameterCondition
Stationary PhaseC18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
DetectionUV at 225 nm
Column Temperature30 °C

Quantification would be achieved by creating a calibration curve using certified reference standards of this compound at various concentrations. The peak area of the analyte in a sample would then be compared to this curve to determine its concentration. Method validation according to ICH guidelines would be essential to ensure the method is accurate, precise, reproducible, and specific for its intended purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids like this compound, direct analysis by GC-MS is often challenging. The high polarity and the presence of an active hydrogen in the carboxyl group can lead to poor peak shape and thermal degradation in the GC inlet. colostate.edulibretexts.org

To overcome these limitations, derivatization is a common and necessary step. libretexts.org This process involves chemically modifying the carboxylic acid group to form a more volatile and thermally stable derivative. The three most widely used derivatization methods for GC analysis are silylation, acylation, and alkylation. libretexts.org

Silylation: This involves replacing the active hydrogen of the carboxyl group with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). libretexts.org

Alkylation: This method converts the carboxylic acid into an ester, for example, a methyl ester, which is more volatile. libretexts.org Reagents like diazomethane (B1218177) or dimethylformamide dialkyl acetals can be used for this purpose. colostate.edugcms.cz

Acylation: This technique can also be employed to create more volatile derivatives. libretexts.org

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each component that allows for its identification. This is particularly useful for identifying and characterizing volatile impurities that may be present from the synthesis of this compound.

Pyrolysis-GC-MS is another variant that could be employed, where the sample is heated to a high temperature to break it down into smaller, stable fragments that are then analyzed. eag.comamazonaws.com This can provide a characteristic fingerprint of the compound and its non-volatile components.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

Derivatization MethodReagent ExampleDerivative Formed
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Trimethylsilyl ester
Alkylation (Esterification)DiazomethaneMethyl ester
Alkylation (Esterification)DMF-DMA (N,N-Dimethylformamide dimethyl acetal)Methyl ester

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is exceptionally well-suited for the analysis of compounds like this compound in complex matrices without the need for derivatization.

A validated LC-MS/MS method for a related compound, pyrrole-2,3,5-tricarboxylic acid (PTCA), in human skin biopsies demonstrates the potential of this technique. nih.gov In this method, the analyte was extracted and injected directly into the LC-MS/MS system. Chromatographic separation was achieved on a reverse-phase HPLC column. nih.gov

For this compound, a similar approach could be developed. The compound would be separated using a suitable HPLC column and mobile phase. The eluent would then be introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is effective for polar molecules. In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated or deprotonated molecule of interest is selected, fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity, allowing for the detection and quantification of the compound even at very low levels in complex mixtures.

Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and sensitivity. For instance, derivatization of short and medium-chain fatty acids with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to be effective. unimi.it

Table 3: Illustrative LC-MS/MS Parameters for Carboxylic Acid Analysis

ParameterCondition
ChromatographyReversed-Phase HPLC (e.g., C18 column)
Ionization SourceElectrospray Ionization (ESI), positive or negative mode
MS AnalysisTandem Mass Spectrometry (MS/MS)
Quantification ModeMultiple Reaction Monitoring (MRM)

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity.

For the analysis of this compound and its derivatives, a UPLC method could be developed to enable high-throughput screening, for example, in the context of reaction optimization or metabolic studies. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

A UPLC-MS/MS method would be particularly powerful, combining the speed of UPLC with the sensitivity and selectivity of tandem mass spectrometry. nih.gov This would allow for the rapid and accurate quantification of the target compound in a large number of samples. While specific UPLC methods for this compound are not documented, methods developed for HPLC can generally be transferred to a UPLC system with appropriate adjustments to the flow rate and gradient profile to take advantage of the increased efficiency. sielc.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For a compound like this compound, which has a carboxylic acid group that can be deprotonated to form an anion, CE offers a viable analytical approach.

The separation in CE is performed in a narrow fused-silica capillary filled with a background electrolyte (BGE). The composition and pH of the BGE are critical parameters that can be optimized to achieve the desired separation of the target analyte from other components in a mixture. For the analysis of carboxylic acids, the pH of the BGE is typically maintained at a level where the carboxyl groups are ionized.

Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. In CZE, the separation is based on the differences in the charge-to-size ratio of the analytes. The use of various additives to the BGE, such as cyclodextrins, can be used to improve the separation of closely related compounds. Detection in CE is most commonly performed using UV-Vis absorbance, but it can also be coupled to a mass spectrometer for more sensitive and selective detection.

Chiral Analytical Techniques for Enantiomeric Purity Determination

Since this compound contains a chiral center at the carbon atom bearing the methyl and pyrrole groups, it can exist as a pair of enantiomers. The determination of the enantiomeric purity is crucial, as different enantiomers of a chiral compound can have distinct biological activities.

Several chiral analytical techniques can be employed for the enantiomeric separation of this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is one of the most common methods for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers. The choice of the appropriate CSP and mobile phase is critical for achieving good enantioseparation.

Chiral Gas Chromatography (Chiral GC): Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase. As with standard GC, derivatization of the carboxylic acid group would likely be necessary to increase the volatility of the compound before analysis.

Chiral Capillary Electrophoresis (Chiral CE): Enantiomeric separation can be achieved in CE by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for this purpose. mdpi.com The chiral selector forms transient diastereomeric complexes with the enantiomers, which have different electrophoretic mobilities, allowing for their separation.

The development and validation of a chiral analytical method would involve screening different chiral selectors (either as a stationary phase in chromatography or as an additive in CE) and optimizing the analytical conditions to achieve baseline separation of the two enantiomers. Quantification of the enantiomeric excess would then be performed by comparing the peak areas of the two enantiomers.

Development of Standard Analytical Protocols

The establishment of robust and reliable analytical protocols is fundamental for the characterization, quantification, and quality control of novel chemical entities such as this compound and its derivatives. In the absence of established standard methods for this specific compound, protocols can be developed by adapting methodologies from structurally related pyrrole-containing molecules and substituted carboxylic acids. pensoft.netmdpi.com The development would focus on chromatographic and spectroscopic techniques to ensure specificity, sensitivity, and accuracy.

Chromatographic Method Development

Chromatographic techniques are essential for separating the target analyte from impurities and determining its concentration. The development of such methods would involve a systematic approach to optimize separation and detection parameters.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Based on methods developed for other pyrrole-carboxylic acids, a stability-indicating RP-HPLC method can be proposed. pensoft.netpensoft.netresearchgate.net A C18 column is often the stationary phase of choice for such compounds, providing good retention and separation. The mobile phase composition is a critical parameter to optimize, typically consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate buffer) to control the pH and ensure the ionization state of the carboxylic acid group for consistent retention. pensoft.netpensoft.netresearchgate.net UV detection is suitable as the pyrrole ring exhibits chromophoric properties. pensoft.netpensoft.netresearchgate.net

A proposed set of starting conditions for the development of an RP-HPLC protocol is detailed in the table below.

ParameterProposed ConditionRationale / Reference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Common stationary phase for pyrrole derivatives. pensoft.netpensoft.netresearchgate.net
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Isocratic or gradient elution can be explored. pensoft.netpensoft.netresearchgate.net
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. pensoft.netpensoft.netresearchgate.net
Detection UV at ~225 nmBased on the UV absorbance of similar pyrrole structures. pensoft.netpensoft.netresearchgate.net
Column Temp. 30 °CTo ensure reproducible retention times. pensoft.netpensoft.netresearchgate.net
Injection Vol. 20 µLStandard injection volume. pensoft.net
Sample Prep. Dissolution in a suitable solvent mixture (e.g., Methanol:Water)Ensures compatibility with the mobile phase. pensoft.net

Further development would involve validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile compounds, GC-MS is a powerful technique. Given that this compound is a carboxylic acid, it may require derivatization to increase its volatility and thermal stability for GC analysis. mdpi.comkuleuven.be Silylation or esterification are common derivatization techniques for carboxylic acids. kuleuven.be The use of an internal standard, such as valeric acid, can improve the accuracy and precision of the method. mdpi.com

The following table outlines a potential GC-MS protocol for development.

ParameterProposed ConditionRationale / Reference
Derivatization Methyl esterificationTo increase volatility for GC analysis. mdpi.com
Column Polar capillary column (e.g., Carbowax)Suitable for the separation of fatty acid methyl esters.
Carrier Gas HeliumStandard carrier gas for GC-MS.
Injector Temp. 250 °CTo ensure complete volatilization of the sample.
Oven Program Temperature gradient (e.g., 50°C to 250°C)To achieve optimal separation of analytes.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization method for GC-MS.
Mass Range 40-400 amuTo cover the mass of the analyte and potential fragments.
Internal Standard Valeric acidFor improved quantification. mdpi.com

Method validation would be crucial to establish its performance characteristics. environics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of trace levels of the compound, particularly in complex matrices. Derivatization can also be employed in LC-MS to enhance ionization efficiency. nih.govnih.gov Reagents like 3-nitrophenylhydrazine (3-NPH) have been successfully used for the analysis of carboxylic acids. nih.gov

A proposed framework for an LC-MS/MS method is presented below.

ParameterProposed ConditionRationale / Reference
Chromatography RP-HPLC with a C18 columnAs described in the HPLC section.
Mobile Phase Acetonitrile and water with formic acidTo facilitate protonation for positive ion mode ESI.
Ionization Electrospray Ionization (ESI), positive or negative modeTo be optimized based on compound characteristics.
MS Analysis Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.
MRM Transitions To be determined by infusion of a standard solutionParent ion -> fragment ion(s).
Derivatization Optional, with agents like 3-NPH to improve sensitivityCan enhance ionization efficiency. nih.gov

This method would require rigorous validation to ensure its suitability for the intended application.

Spectroscopic Method Development

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary techniques for structural confirmation. While experimental data for the target compound is not available, expected chemical shifts can be predicted based on the analysis of similar structures, such as 3-substituted pyrroles and butanoic acid derivatives. acs.orgmdpi.comnih.gov

The predicted NMR data is summarized in the table below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Pyrrole CH ~6.0 - 7.0~105 - 125The chemical shifts of the pyrrole ring protons and carbons are influenced by the substituent at the 3-position. acs.orgmdpi.comnih.gov
Pyrrole NH Broad singlet, >8.0-The chemical shift is solvent-dependent. acs.org
-C(CH₃)₂ ~1.5~25Two singlets for the methyl protons.
-CH₂-COOH ~2.5~45A singlet for the methylene (B1212753) protons.
-COOH Broad singlet, >10.0~175The carboxylic acid proton is highly deshielded.

Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be employed for unambiguous assignment of all proton and carbon signals.

Conclusion and Future Research Directions

Summary of Current Research Landscape

A dedicated research landscape for 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid is currently not established. Searches in prominent scientific databases yield no specific studies detailing its synthesis, characterization, or biological activity. The compound is listed in several chemical supplier catalogs, which confirms its synthesis is feasible, but these entries lack associated research or application notes.

In a broader context, pyrrole-containing carboxylic acids are a well-explored class of compounds with a wide range of biological activities. nih.govfrontiersin.org Similarly, butanoic acid derivatives are known for their diverse applications in pharmacology and as metabolic regulators. biointerfaceresearch.com However, the specific substitution pattern of a gem-dimethyl group at the 3-position of the butanoic acid chain, linked to the 3-position of a pyrrole (B145914) ring, represents a unique chemical space that has yet to be explored in the scientific literature.

Identification of Unexplored Research Avenues

Given the absence of existing research, the entire field of study for this compound remains an unexplored avenue. Initial research would need to focus on fundamental aspects, including:

Biological Screening: The compound could be screened against a variety of biological targets to identify any potential therapeutic applications. Based on the general activities of pyrrole derivatives, this could include screens for anticancer, anti-inflammatory, antimicrobial, or neurological activity. alliedacademies.org

Material Science Applications: Pyrrole-containing compounds can be precursors to conducting polymers and other functional materials. The properties of materials derived from this specific monomer are entirely unknown.

Agrochemical Potential: Many heterocyclic compounds find use in agriculture. Screening for herbicidal, insecticidal, or fungicidal properties could be a valuable line of inquiry.

Potential for Further Synthetic Innovation

While no specific synthesis for this compound is documented, its structure suggests several plausible synthetic routes that could be optimized. The key challenge lies in the selective formation of the C-C bond at the 3-position of the pyrrole ring.

Modern synthetic methods for creating 3-substituted pyrroles often involve multi-step processes, including:

Protection-Deprotection Strategies: The pyrrole nitrogen typically requires a protecting group to direct substitution to the C3 position. johnshopkins.edu

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Stille, or Negishi coupling could be employed to attach the substituted butanoic acid side chain to a pre-functionalized pyrrole ring.

Novel Cyclization Methods: Innovative approaches to pyrrole synthesis, such as multicomponent reactions, could potentially be adapted to create this specific substitution pattern in a more efficient manner. mdpi.com

The table below outlines some general synthetic strategies that could be explored for the synthesis of 3-substituted pyrroles, which could be adapted for the target molecule.

Synthetic ApproachDescriptionPotential for Innovation
Paal-Knorr Synthesis Condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849).Modification of substrates to introduce the desired substitution pattern.
Van Leusen Reaction Reaction of a tosylmethyl isocyanide (TosMIC) with an activated alkene.Development of new reaction partners to create highly substituted pyrroles. mdpi.com
Hantzsch Pyrrole Synthesis Reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine.Exploration of milder reaction conditions and broader substrate scope.

Future Directions in Preclinical Mechanistic Studies

Should initial biological screening reveal any activity for this compound, a wide range of preclinical mechanistic studies would be warranted. These could include:

Target Identification and Validation: If the compound shows, for example, anticancer activity, studies would be needed to identify the specific cellular target and mechanism of action (e.g., enzyme inhibition, receptor binding, or disruption of protein-protein interactions).

In Vitro and In Vivo Models: The activity of the compound would need to be confirmed in relevant cell-based assays and subsequently in animal models of the disease.

Structure-Activity Relationship (SAR) Studies: A medicinal chemistry program would involve the synthesis of analogs to understand how modifications to the pyrrole ring, the butanoic acid chain, and the methyl groups affect biological activity.

Emerging Analytical Challenges and Solutions

The analysis of a novel compound like this compound would present standard but important analytical challenges.

Characterization and Purity Assessment: Standard techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis would be required to confirm the structure and purity of the synthesized compound.

Enantiomer Separation: The quaternary carbon at the 3-position of the butanoic acid chain is not a stereocenter. However, if derivatives were to be made that introduce chirality, chiral chromatography methods would be needed for separation and analysis of enantiomers.

Metabolite Identification: In preclinical studies, identifying the metabolites of the compound in biological matrices would be crucial. This would likely involve the use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS).

The table below summarizes potential analytical techniques and their applications.

Analytical TechniqueApplication
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation from reaction mixtures.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 3-methyl-3-(1H-pyrrol-3-yl)butanoic acid to improve yield and purity?

  • Methodological Answer : Utilize enzymatic esterification or acid-catalyzed condensation, as demonstrated in analogous butanoic acid derivatives. For instance, esterification reactions involving geraniol and butanoic acid with molecular sieves (20 mg/mL) enhance yield by removing water, a critical side product . Purification via column chromatography (e.g., using silica gel with hexane/ethyl acetate gradients) is recommended for isolating the compound. Monitor reaction progress using TLC with iodine visualization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the pyrrole ring protons (δ 6.5–7.0 ppm) and methyl/butanoic acid moieties. Infrared (IR) spectroscopy confirms carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and pyrrole C-N vibrations (~1450 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula validation. Cross-reference with databases like NIST Chemistry WebBook for spectral comparisons .

Q. How can I assess the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Perform solubility tests in polar (water, methanol) and nonpolar solvents (hexane, DCM) at 25°C. For pH stability, incubate the compound in buffered solutions (pH 2–12) and analyze degradation via HPLC with UV detection (λ = 210–280 nm). Use reversed-phase C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the pyrrole ring in this compound during electrophilic substitution?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare results with experimental data from nitration or halogenation reactions to validate predictions .

Q. How does the compound interact with biological targets, such as enzymes or receptors, in vitro?

  • Methodological Answer : Conduct molecular docking studies using AutoDock Vina or Schrödinger Suite to simulate binding to targets like mTOR or p70S6K kinases, which are implicated in cancer pathways. Validate with cell-based assays (e.g., MTT for anti-proliferative effects) and Western blotting to monitor autophagy markers (LC3-II, p62) .

Q. What strategies resolve contradictions in observed vs. predicted bioactivity data for this compound?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line specificity, serum concentration) to rule out false negatives/positives. Use orthogonal assays (e.g., SPR for binding affinity vs. functional luciferase reporter assays) to confirm activity. Cross-reference with structural analogs, such as indole-3-acetic acid derivatives, to identify scaffold-specific limitations .

Q. How can I design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives by modifying the pyrrole substituents (e.g., halogenation at C2/C5) or replacing the butanoic acid with other carboxylic acid groups. Test analogs in dose-response assays (IC₅₀ determination) and correlate results with steric/electronic parameters (Hammett constants, logP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.